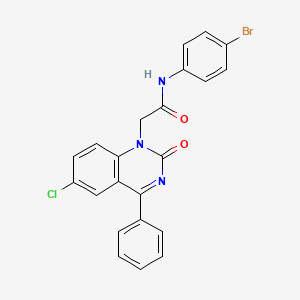

![molecular formula C20H25N5O2 B2846658 N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide CAS No. 922055-48-9](/img/structure/B2846658.png)

N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of pyrazolo[3,4-d]pyrimidine, a heterocyclic compound that has been studied for its potential biological activities . The pyrazolo[3,4-d]pyrimidine core is found in many synthetic drug molecules and has been associated with a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

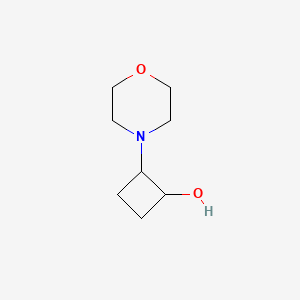

Molecular Structure Analysis

The compound contains a pyrazolo[3,4-d]pyrimidine core, which is a purine analog. Purine analogs are of considerable chemical and pharmacological importance . The compound also contains an amide group and a benzyl group attached to the pyrazolo[3,4-d]pyrimidine core.Scientific Research Applications

1. Insecticidal and Antibacterial Applications

- Pyrimidine linked pyrazole heterocyclic compounds, similar to the chemical , have been synthesized and evaluated for their insecticidal and antibacterial potential. These compounds showed significant activity against Pseudococcidae insects and selected microorganisms (Deohate & Palaspagar, 2020).

2. Anticancer Activity

- Novel pyrazolopyrimidines derivatives have demonstrated potential as anticancer and anti-5-lipoxygenase agents. A series of such derivatives were synthesized and tested for cytotoxic activity against various cancer cell lines (Rahmouni et al., 2016).

- Similar derivatives, specifically pyrazolo[3,4-d]pyrimidin-4-one derivatives, have been synthesized and showed antitumor activity against human breast adenocarcinoma cell lines (Abdellatif et al., 2014).

3. Synthesis of Novel Heterocyclic Compounds

- Research has focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety, suitable for use as antibacterial agents. These novel compounds, related to the chemical , were tested and found to have high antibacterial activities (Azab, Youssef, & El-Bordany, 2013).

4. Enzymatic Activity Enhancement

- Pyrazolopyrimidinyl keto-esters and their derivatives have been synthesized and shown to increase the reactivity of cellobiase, an enzyme. This indicates potential applications in biochemical and enzymatic studies (Abd & Gawaad, 2008).

5. Antimicrobial Activity

- Novel pyrazole derivatives with antimicrobial and anticancer agents have been synthesized from related compounds. These compounds exhibited significant antimicrobial activity and were more effective than some reference drugs (Hafez, El-Gazzar, & Al-Hussain, 2016).

6. Synthesis of Nucleoside Analogues

- Research has been conducted on synthesizing nucleoside analogues using pyrazolo[3,4-d]pyrimidine ribonucleosides. These compounds were tested for their biological activity against viruses and tumor cells, with some showing significant antitumor activity (Petrie et al., 1985).

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which suggests that this compound may also interact with various cellular targets.

Mode of Action

The exact mode of action of this compound is currently unknown. For instance, indole derivatives are known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also have a broad spectrum of biological activities.

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by similar compounds , it is likely that this compound affects multiple biochemical pathways, leading to a variety of downstream effects.

Result of Action

Similar compounds have been shown to exhibit significant inhibitory activity , suggesting that this compound may also have potent biological effects.

properties

IUPAC Name |

N-[2-(5-benzyl-4-oxopyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-3,3-dimethylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O2/c1-20(2,3)11-17(26)21-9-10-25-18-16(12-23-25)19(27)24(14-22-18)13-15-7-5-4-6-8-15/h4-8,12,14H,9-11,13H2,1-3H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLMYFCKOBCOLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2846581.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[5-(2-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2846583.png)

![N-(4-carbamoylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2846586.png)

![N-[(1R,2S,3R)-3-Ethoxy-2-methylsulfanylcyclobutyl]-6-methylsulfanylpyridine-2-carboxamide](/img/structure/B2846591.png)

![2-(2-Hydroxyethyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2846598.png)